Longdaysin

説明

特性

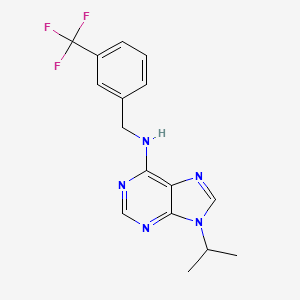

IUPAC Name |

9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKSFCCYDQMSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the molecular target of Longdaysin

An In-depth Technical Guide to the Molecular Targets of Longdaysin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic purine derivative initially identified through high-throughput chemical screening for its potent ability to lengthen the circadian period in mammalian cells and zebrafish.[1][2][3] Subsequent research has elucidated its function as a multi-kinase inhibitor, impacting not only the core circadian clock machinery but also other critical cellular signaling pathways, such as the Wnt/β-catenin cascade. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative inhibitory data, detailing the experimental methodologies used for target identification and validation, and illustrating the key signaling pathways it modulates.

Primary Molecular Targets of this compound

The key molecular targets include:

The simultaneous inhibition of CK1α, CK1δ, and ERK2 is responsible for the compound's significant period-lengthening effect on the circadian clock.[4][5][9] Furthermore, its inhibitory action on CK1δ and CK1ε is linked to its ability to suppress the Wnt/β-catenin signaling pathway, demonstrating anti-tumor potential.[7]

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary kinase targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized below.

| Kinase Target | IC₅₀ Value (µM) | Reference |

| Casein Kinase 1 alpha (CK1α) | 5.6 | [10][11] |

| Casein Kinase 1 delta (CK1δ) | 8.8 | [10][11] |

| ERK2 (MAPK1) | 52 | [10][11] |

| CDK7 | 29 | [10][11] |

| CKIα/δ-mediated PER1 Phosphorylation | ~9 |

Modulated Signaling Pathways

This compound's interaction with its molecular targets leads to the modulation of at least two major signaling pathways: the circadian clock and the Wnt/β-catenin pathway.

The Circadian Clock Pathway

In the core circadian clock, the stability of the Period (PER) proteins is a critical determinant of the clock's pace. CK1α and CK1δ phosphorylate PER proteins, marking them for proteasomal degradation.[1][4][9] By inhibiting CK1α and CK1δ, this compound prevents PER1 phosphorylation and subsequent degradation.[1][4] This stabilization of PER1 leads to a dramatic lengthening of the circadian period.[1][2]

Caption: this compound inhibits CK1α/δ, stabilizing PER proteins and lengthening the circadian period.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, leading to its degradation. CK1δ and CK1ε are key components of this process, phosphorylating the scaffold protein Dishevelled (DVL) and the Wnt co-receptor LRP6.[7] this compound inhibits CK1δ/ε, which suppresses the phosphorylation of DVL2 and LRP6.[7] This prevents the degradation of β-catenin, but paradoxically, this compound treatment leads to reduced levels of both active and total β-catenin and downregulation of Wnt target genes, ultimately inhibiting cancer cell growth, migration, and invasion.[7]

Caption: this compound inhibits CK1δ/ε, disrupting Wnt/β-catenin signaling and downstream gene expression.

Experimental Protocols

The identification and validation of this compound's molecular targets involved a combination of proteomic, biochemical, and cell-based assays.

Target Identification: Affinity Chromatography-Mass Spectrometry

This method was employed to identify proteins that directly bind to this compound from a complex cellular mixture.[1][4][12]

Methodology:

-

Synthesis of Affinity Resin: A this compound analog was synthesized with a linker arm, which was then covalently coupled to agarose beads to create an affinity resin.

-

Cell Lysate Preparation: Human U2OS cell lysate was prepared to provide a source of native proteins.

-

Affinity Pulldown: The cell lysate was incubated with the this compound-conjugated agarose beads. Proteins with affinity for this compound would bind to the resin.

-

Competitive Elution: The incubation was performed in two conditions: with and without an excess of free this compound as a soluble competitor. Proteins specifically bound to the immobilized this compound would be competed off by the free compound.

-

Protein Separation and Identification: The proteins eluted from the beads were separated by SDS-PAGE. Protein bands that were diminished in the competitive elution lane were excised and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for identifying this compound-binding proteins via affinity chromatography and mass spectrometry.

Target Validation: In Vitro Kinase Assays

To confirm the inhibitory activity of this compound on the candidate kinases identified by mass spectrometry, direct enzymatic assays were performed.[1][6]

Methodology:

-

Assay Components: Recombinant purified kinases (e.g., CK1δ, CK1α, ERK2, CDK7), a suitable kinase-specific substrate, and ATP were combined in a reaction buffer.

-

Inhibitor Addition: A range of concentrations of this compound was added to the reaction mixtures.

-

Kinase Reaction: The reaction was initiated by adding ATP and incubated at a controlled temperature to allow for substrate phosphorylation.

-

Detection: Kinase activity was measured, typically by quantifying the amount of phosphorylated substrate. This is often done using radiometric methods (³²P-ATP) or fluorescence/luminescence-based assays.

-

IC₅₀ Determination: The percentage of kinase inhibition relative to a DMSO control was plotted against the this compound concentration. The IC₅₀ value was calculated by fitting the data to a dose-response curve.

Cellular Target Engagement: Western Blotting and Reporter Assays

To confirm that this compound engages its targets in a cellular context, researchers assessed the phosphorylation status of downstream substrates and the activity of relevant signaling pathways.[1][7]

Methodology (Western Blot):

-

Cell Treatment: Cultured cells (e.g., HEK293T, Hs578T) were treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

-

Protein Extraction: Cells were lysed, and total protein was extracted.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated form of a target substrate (e.g., phospho-LRP6, phospho-DVL2) and for the total amount of that protein.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate were used to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein indicated target inhibition.

Methodology (Wnt Reporter Assay):

-

Transfection: HEK293T cells were transfected with a SuperTOPFlash reporter plasmid, which contains TCF/LEF binding sites upstream of a luciferase gene.

-

Treatment: Cells were treated with this compound at various concentrations.

-

Luciferase Assay: After treatment, cells were lysed, and luciferase activity was measured using a luminometer. A decrease in luminescence indicated inhibition of the Wnt/β-catenin signaling pathway.[7]

Conclusion

This compound is a valuable chemical probe with well-characterized molecular targets. Its primary mechanism of action is the multi-targeted inhibition of several protein kinases, most notably CK1α, CK1δ, and ERK2. This polypharmacology underlies its potent effects on both the circadian clock and the Wnt/β-catenin signaling pathway. The detailed understanding of its targets and mechanisms of action, derived from robust experimental methodologies, positions this compound as a critical tool for basic research and a potential starting point for the development of therapeutics aimed at circadian rhythm disorders and cancers driven by aberrant Wnt signaling.

References

- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]

- 3. scienceblog.com [scienceblog.com]

- 4. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKI[alpha] as a Clock Regulatory Kinase - ProQuest [proquest.com]

- 6. scispace.com [scispace.com]

- 7. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]

- 10. selleckchem.com [selleckchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

The Discovery and Initial Screening of Longdaysin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock is an endogenous timekeeping mechanism that governs a wide array of physiological and behavioral processes in most living organisms. Dysregulation of this internal clock has been implicated in various pathologies, including sleep disorders, metabolic syndrome, and cancer. Small molecules that can modulate the circadian period are invaluable tools for dissecting the molecular clockwork and hold therapeutic potential. This technical guide provides an in-depth overview of the discovery and initial screening of Longdaysin, a potent small-molecule modulator of the mammalian circadian clock. We will detail the experimental protocols, present the key quantitative data, and visualize the underlying biological pathways and experimental workflows.

Discovery of this compound through High-Throughput Screening

This compound was identified from a large-scale chemical screen of approximately 120,000 uncharacterized compounds.[1][2][3] The screen utilized a cell-based assay employing human U2OS osteosarcoma cells engineered with a Bmal1-dLuc reporter. This system allows for the real-time monitoring of circadian rhythms through the luminescence produced by a rapidly degradable luciferase under the control of the Bmal1 promoter.[1]

Experimental Protocol: High-Throughput Circadian Rhythm Assay

1. Cell Culture and Plating:

-

Cell Line: Human U2OS cells stably expressing a Bmal1-dLuc (luciferase) reporter.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 0.29 mg/ml L-glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin.[1]

-

Plating: Suspend Bmal1-dLuc U2OS cells in the culture medium and plate 2,000 cells in 20 µl of medium per well into 384-well white solid-bottom plates.[1]

2. Compound Treatment:

-

Prepare a 10-point, 3-fold dilution series of the test compounds in dimethyl sulfoxide (DMSO).

-

Add the compound dilutions to the plated cells. The final DMSO concentration should be 0.7%.[4][5]

3. Synchronization and Luminescence Recording:

-

After compound addition, synchronize the cellular clocks by replacing the medium with a luminescence recording medium containing the compounds.

-

Record bioluminescence for approximately one week using a plate luminometer.[1][5]

4. Data Analysis:

-

Analyze the luminescence data to determine the period of the circadian rhythm.

-

Compare the period length of compound-treated cells to that of DMSO-treated control cells to identify compounds that significantly alter the circadian period.[5]

This high-throughput screen identified a purine derivative, initially designated as compound 1, which demonstrated a dose-dependent lengthening of the circadian period. Subsequent structure-activity relationship studies led to the synthesis of a more potent analog, named this compound.[1]

Target Identification of this compound

To elucidate the mechanism of action of this compound, its cellular targets were identified using affinity chromatography coupled with mass spectrometry.[1][4]

Experimental Protocol: Affinity Chromatography and Mass Spectrometry

1. Synthesis of Affinity Probe:

-

Synthesize a this compound analog (compound 3) with a linker suitable for conjugation to an agarose resin.[4]

2. Preparation of Cell Lysate:

3. Affinity Purification:

-

Incubate the U2OS cell lysate with the agarose-conjugated this compound analog (compound 3).

-

As a control for specificity, perform a parallel incubation in the presence of excess free this compound (100 µM) as a soluble competitor.[4]

-

Wash the resin to remove non-specifically bound proteins.

-

Elute the proteins that specifically bind to the this compound analog.

4. Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the protein bands by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[4]

This approach identified several potential this compound-binding proteins, with a significant enrichment of protein kinases.[4] The primary kinase targets identified were Casein Kinase I delta (CKIδ), Casein Kinase I alpha (CKIα), and Extracellular signal-regulated kinase 2 (ERK2).[1][4]

In Vitro Kinase Inhibition Profile of this compound

To confirm that the identified kinases are direct targets of this compound and to quantify its inhibitory activity, in vitro kinase assays were performed.

Experimental Protocol: In Vitro Kinase Assays

General Conditions:

-

Assays were performed in 384-well plates with a 10 µl reaction volume.[7]

Specific Kinase Reaction Mixtures:

-

CKIδ: 2 ng/µl CKIδ, 50 µM peptide substrate (RKKKAEpSVASLTSQCSYSS), and CKI buffer (40 mM Tris pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mg/ml BSA).[7]

-

CKIα: 1 ng/µl CKIα, 50 µM CKI peptide substrate, and CKI buffer.[7]

-

ERK2: 1.5 ng/µl ERK2, 0.8 µg/µl Myelin Basic Protein (MBP) as a substrate, and ERK buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 1 mM EGTA).[7]

-

CDK7: 5 ng/µl CDK7, 100 µM Cdk7/9 peptide substrate, and CKI buffer.[7]

Procedure:

-

Incubate the kinase, substrate, and varying concentrations of this compound in the appropriate reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Measure the kinase activity, typically by quantifying the incorporation of phosphate into the substrate.

-

Calculate the IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity.

Quantitative Data: this compound Kinase Inhibition

| Kinase Target | IC50 (µM) |

| CKIα | 5.6 |

| CKIδ | 8.8 |

| CDK7 | 29 |

| ERK2 | 52 |

Data sourced from Hirota et al., 2010.[1][7][8]

Mechanism of Action: Inhibition of PER1 Degradation

The core of the mammalian circadian clock involves a negative feedback loop where the PERIOD (PER) and CRYPTOCHROME (CRY) proteins inhibit their own transcription, which is driven by the CLOCK:BMAL1 heterodimer. The stability of the PER proteins is a critical determinant of the circadian period length and is regulated by phosphorylation, primarily by Casein Kinase I isoforms.

This compound's inhibitory effect on CKIα and CKIδ suggested that it might lengthen the circadian period by stabilizing PER proteins. This hypothesis was tested using a cell-based PER1 degradation assay.[1][4]

Experimental Protocol: PER1 Stability Assay

1. Cell Culture and Transfection:

-

Use HEK293T cells for this assay.

-

Co-express a luciferase-fused PER1 protein (PER1-LUC) with either CKIα or CKIδ. A construct expressing only luciferase (LUC) is used as a control.[4][9]

2. This compound Treatment:

-

Treat the transfected cells with varying concentrations of this compound (0 to 20 µM) for 24 hours.[4]

3. Inhibition of Protein Synthesis and Luminescence Recording:

-

Add cycloheximide to the culture medium to inhibit de novo protein synthesis.[4][10]

-

Record the luminescence over time. The decay in luminescence from the PER1-LUC construct reflects the degradation of the PER1 protein.

4. Data Analysis:

-

Calculate the half-life of PER1-LUC by monitoring the decrease in luminescence.

-

Compare the half-life of PER1-LUC in the presence and absence of this compound and in cells co-expressing the kinases.

The results of this assay demonstrated that CKIα and CKIδ accelerate the degradation of PER1, and that this compound treatment inhibits this degradation in a dose-dependent manner.[4][5] This stabilization of PER1 leads to a prolonged repressive phase of the circadian feedback loop, thereby lengthening the overall period.[1][2]

Visualizing the Core Concepts

This compound Discovery Workflow

Caption: Workflow for the discovery and characterization of this compound.

This compound's Mechanism of Action on the Circadian Clockdot

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A high-throughput assay for siRNA-based circadian screens in human U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-Throughput Assay for siRNA-Based Circadian Screens in Human U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Longdaysin in the Period Lengthening of Biological Clocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of longdaysin, a small molecule inhibitor that potently lengthens the period of circadian clocks. Discovered through a high-throughput chemical screen, this compound has become a valuable tool for dissecting the molecular mechanisms that govern circadian rhythms.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines the experimental protocols used in its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its period-lengthening effect by inhibiting a specific set of protein kinases that are crucial for the proper timing of the circadian clock.[1][3] The primary targets of this compound are Casein Kinase I delta (CKIδ), Casein Kinase I alpha (CKIα), and Extracellular signal-regulated kinase 2 (ERK2).[1][3]

These kinases are responsible for the phosphorylation of the Period (PER) proteins, core components of the transcriptional-translational feedback loop that drives circadian oscillations. Phosphorylation of PER proteins marks them for subsequent degradation. By inhibiting CKIδ, CKIα, and ERK2, this compound prevents the phosphorylation of PER1, leading to its stabilization and accumulation.[1][3] This increased stability of PER1 delays its degradation, thereby slowing down the negative feedback loop and resulting in a longer circadian period.[1][3]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's period-lengthening effect.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound on circadian period and its inhibitory activity against target kinases.

Table 1: Effect of this compound on Circadian Period in Different Models

| Model System | Reporter | This compound Concentration (µM) | Period Lengthening (hours) | Reference |

| Human U2OS cells | Bmal1-dLuc | 10 | 13 | [3] |

| Mouse adult tail fibroblasts | mPer2Luc | Dose-dependent | Significant | [3] |

| Mouse lung explants | mPer2Luc | Dose-dependent | Significant | [3] |

| Mouse SCN explants | mPer2Luc | Dose-dependent | Significant | [3] |

| Zebrafish larvae | per3-luc | Dose-dependent | >10 | [3] |

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) | Reference |

| CKIδ | 8.8 | [3] |

| CKIα | 5.6 | [3] |

| ERK2 | 52 | [3] |

| CDK7 | 29 | [3] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the discovery and characterization of this compound. While these are not exhaustive, step-by-step protocols, they describe the key procedures based on the original research.

High-Throughput Chemical Screen for Circadian Modulators

The discovery of this compound was made possible by a high-throughput screen of approximately 120,000 uncharacterized compounds.[1]

Experimental Workflow:

Caption: Workflow for the high-throughput screen that identified this compound.

Methodology Overview:

-

Cell Line: Human U2OS (osteosarcoma) cells stably expressing a destabilized luciferase (dLuc) under the control of the Bmal1 promoter (Bmal1-dLuc) were used. These cells exhibit robust circadian rhythms in luciferase expression.[3]

-

Compound Library: A library of approximately 120,000 diverse and uncharacterized small molecules was screened.

-

Assay Format: The assay was performed in 384-well plates. The Bmal1-dLuc U2OS cells were seeded into the plates and treated with the compounds from the library.

-

Luminescence Monitoring: Luciferase activity was continuously monitored over several days to track the circadian rhythm of Bmal1 promoter activity.

-

Data Analysis: The period length of the circadian rhythm in each well was calculated. Compounds that caused a significant and dose-dependent lengthening of the period were identified as hits. This compound was selected as a lead compound due to its potent period-lengthening effect.[3]

Target Identification using Affinity Chromatography and Mass Spectrometry

To identify the cellular targets of this compound, an affinity-based proteomic approach was employed.[1]

Experimental Workflow:

Caption: Workflow for identifying the protein targets of this compound.

Methodology Overview:

-

Affinity Resin Preparation: A chemical analog of this compound was synthesized with a linker arm, which was then coupled to agarose beads to create an affinity resin.[3]

-

Cell Lysate Preparation: U2OS cells were lysed to obtain a whole-cell protein extract.

-

Affinity Purification: The cell lysate was incubated with the this compound affinity resin. Proteins that bind to this compound were captured on the beads. A control experiment was performed in the presence of excess free this compound to distinguish specific from non-specific binders.

-

Washing and Elution: The resin was washed to remove non-specifically bound proteins. The specifically bound proteins were then eluted.

-

Protein Identification: The eluted proteins were separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The proteins that were specifically competed off by free this compound were identified as potential targets. CKIδ, CKIα, and ERK2 were among the identified proteins.[3]

In Vivo Circadian Rhythm Analysis in Zebrafish Larvae

The effect of this compound on the circadian clock in a living organism was assessed using a zebrafish model.[3]

Methodology Overview:

-

Animal Model: Transgenic zebrafish larvae expressing luciferase under the control of the period3 (per3) promoter (per3-luc) were used.

-

Entrainment: Larvae were entrained to a 12-hour light:12-hour dark cycle for several days to synchronize their internal clocks.

-

Treatment: Following entrainment, larvae were placed in individual wells of a 96-well plate in constant darkness and treated with different concentrations of this compound.

-

Luminescence Monitoring: Bioluminescence from individual larvae was continuously monitored to track the rhythm of per3 expression.

-

Data Analysis: The period of the circadian rhythm for each larva was calculated. This compound was found to cause a dose-dependent lengthening of the period by more than 10 hours.[3][4]

Mouse Suprachiasmatic Nucleus (SCN) Explant Culture

To investigate the effect of this compound on the master circadian pacemaker in mammals, organotypic cultures of the mouse SCN were used.

Methodology Overview:

-

Tissue Preparation: Coronal brain slices containing the SCN were prepared from transgenic mice expressing a PER2::LUCIFERASE fusion protein (mPer2Luc).

-

Explant Culture: The SCN was dissected from the brain slices and cultured on a membrane in a culture dish.

-

Treatment: The SCN explants were treated with various concentrations of this compound.

-

Bioluminescence Recording: The bioluminescence from the SCN explants was recorded over several days to monitor the circadian rhythm of PER2::LUC expression.

-

Data Analysis: The period of the PER2::LUC rhythm was analyzed. This compound was shown to cause a dose-dependent period lengthening in the SCN.[3]

Conclusion

This compound is a potent small molecule that lengthens the period of the biological clock through the simultaneous inhibition of CKIδ, CKIα, and ERK2.[1][3] This multi-kinase inhibition leads to the stabilization of the core clock protein PER1, thereby slowing the circadian oscillator. The data and experimental approaches outlined in this guide provide a comprehensive overview of the discovery, mechanism of action, and in vitro and in vivo characterization of this compound. This molecule serves as a powerful chemical tool for researchers studying the intricacies of the circadian clock and holds potential for the development of therapeutic agents aimed at modulating circadian rhythms in various physiological and pathological contexts.

References

- 1. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]

The Pharmacology of Longdaysin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longdaysin is a cell-permeable purine derivative that has garnered significant interest for its potent ability to lengthen the circadian period. This technical guide provides an in-depth overview of the pharmacology of this compound, detailing its mechanism of action, kinase inhibitor profile, and its effects on key signaling pathways. The information is compiled from various studies to serve as a comprehensive resource for researchers in chronobiology, oncology, and drug discovery.

Introduction

This compound, chemically known as 9-Isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine, was identified through a high-throughput chemical screen for modulators of cellular circadian rhythms[1][2]. Its most prominent characteristic is its ability to dramatically lengthen the circadian period in a dose-dependent manner across various cell types and even in vivo in zebrafish[1][3][4][5]. This potent activity has made this compound a valuable chemical tool for dissecting the molecular clockwork and a potential starting point for the development of therapeutics for circadian rhythm disorders[3][6].

Mechanism of Action

This compound functions as a reversible and ATP-competitive inhibitor of several protein kinases[7]. Its primary targets, responsible for its profound effect on the circadian clock, are Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ)[1][2][7].

Inhibition of Casein Kinase I (CKI)

CKIα and CKIδ are crucial components of the core circadian clock machinery. They phosphorylate the Period (PER) proteins, marking them for proteasomal degradation[1][2]. By inhibiting CKIα and CKIδ, this compound blocks the phosphorylation of PER proteins[1][7]. This leads to the stabilization and nuclear accumulation of PER proteins, which in turn represses the activity of the CLOCK/BMAL1 transcriptional activators, thereby lengthening the period of the circadian feedback loop[1]. This compound has been shown to reduce the mobility shift of PER1, which is indicative of its phosphorylation state[1].

Modulation of the Wnt/β-catenin Signaling Pathway

Beyond its role in the circadian clock, this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway[8][9][10]. This pathway is critical in embryonic development and its dysregulation is implicated in cancer. This compound exerts its effect by targeting CKIδ and CKIε within this pathway[9][10]. It has been shown to decrease the phosphorylation of key pathway components like LRP6 and DVL2, leading to reduced levels of active β-catenin and transcriptional downregulation of Wnt target genes[9].

Kinase Inhibition Profile

This compound exhibits a multi-kinase inhibitory profile. While its primary targets for circadian modulation are CKIα and CKIδ, it also shows activity against other kinases, which may contribute to its overall cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) | Reference(s) |

| CKIα | 5.6 | [7][8][10][11][12] |

| CKIδ | 8.8 | [7][8][10][11][12] |

| CDK7 | 29 | [7][8][10][11][12] |

| ERK2 | 52 | [7][8][10][11][12] |

Effects on Cellular and In Vivo Models

The pharmacological effects of this compound have been characterized in a variety of experimental systems, ranging from cultured cells to whole organisms.

Circadian Rhythm Modulation

In U2OS cells, this compound has been shown to lengthen the circadian period by approximately 13 hours at a concentration of 10 µM[7]. This effect is significantly more potent than that of other known Casein Kinase I inhibitors like D4476 and IC261[7]. In vivo studies using larval zebrafish have also demonstrated a drastic, dose-dependent lengthening of the circadian period upon this compound treatment[1][3][4].

Anti-tumor Activity

Through its inhibition of the Wnt/β-catenin pathway, this compound has demonstrated anti-tumor properties in breast cancer models[9]. It has been shown to repress colony formation, migration, and invasion of breast cancer cells in a CKIδ/ε-dependent manner[9]. Furthermore, in vivo studies using breast cancer xenografts in mice have shown that this compound can suppress tumor growth[9][12].

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against various kinases is typically determined using an in vitro kinase assay.

-

Reaction Mixture: The assay is performed in a 384-well plate format. For CKIδ, the reaction mixture contains CKIδ enzyme, a peptide substrate corresponding to human PER2, and a CKI buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1].

-

ATP: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ATP remaining in the well after the kinase reaction.

-

IC50 Determination: Assays are performed with a serial dilution of this compound to determine the concentration that results in 50% inhibition (IC50) of kinase activity.

Cell-Based Circadian Assay

The effect of this compound on the circadian period is assessed using cell lines engineered with a circadian reporter, such as Bmal1-dLuc in U2OS cells.

-

Cell Culture: Cells are plated in multi-well plates and synchronized to initiate a circadian rhythm.

-

Compound Treatment: Cells are treated with various concentrations of this compound.

-

Luminescence Monitoring: Luminescence, driven by the circadian reporter, is monitored in real-time over several days.

-

Period Analysis: The period of the luminescence rhythm is calculated to determine the effect of this compound on the cellular clock.

Affinity Chromatography for Target Identification

To identify the protein targets of this compound, affinity chromatography coupled with mass spectrometry is utilized[2].

-

Immobilization: A derivative of this compound is synthesized and immobilized on a solid support, such as agarose beads.

-

Cell Lysate Incubation: The this compound-conjugated beads are incubated with a cell lysate to allow for the binding of target proteins.

-

Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted.

-

Mass Spectrometry: The eluted proteins are identified using mass spectrometry.

Signaling Pathways and Experimental Workflows

Figure 1: Signaling pathways modulated by this compound.

Figure 2: Experimental workflow for target identification and validation.

Conclusion

This compound is a powerful pharmacological agent that has significantly advanced our understanding of the molecular mechanisms governing circadian rhythms. Its ability to potently and selectively inhibit CKIα and CKIδ provides a robust tool for manipulating the circadian clock. Furthermore, its activity against the Wnt/β-catenin pathway highlights its potential as a lead compound for anti-cancer therapies. This guide provides a comprehensive summary of the current knowledge on this compound's pharmacology, intended to facilitate further research and development in the fields of chronobiology and oncology.

References

- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]

- 6. scispace.com [scispace.com]

- 7. This compound A cell-permeable purine compound that acts as a reversible and ATP-competitive dual inhibitor of CKIα and CKIδ activities with moderate selectivity over Cdk7 and Erk2. | Sigma-Aldrich [sigmaaldrich.com]

- 8. xcessbio.com [xcessbio.com]

- 9. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Longdaysin: A Chemical Probe for Chronobiology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Longdaysin, a potent small-molecule modulator of the circadian clock. This compound was identified through a high-throughput chemical screen and has been characterized as a multi-kinase inhibitor that dramatically lengthens the circadian period in a variety of model systems, from cultured cells to whole organisms.[1][2][3] Its unique mechanism of action, targeting a network of kinases that regulate the core clock machinery, makes it an invaluable tool for dissecting the molecular intricacies of circadian rhythms. This document details this compound's mechanism of action, provides quantitative data on its efficacy, outlines detailed experimental protocols for its use, and presents visual representations of its signaling pathways and associated experimental workflows.

Introduction

The circadian clock is an endogenous timekeeping system that orchestrates daily rhythms in physiology, metabolism, and behavior in most living organisms.[1] Disruptions in this finely tuned system have been implicated in a wide range of pathologies, including sleep disorders, metabolic syndrome, and cancer. Small-molecule modulators of the circadian clock are powerful tools for both fundamental research and as potential therapeutic agents.

This compound, a purine derivative, was discovered in a large-scale screen of approximately 120,000 uncharacterized compounds for their effect on the circadian period in human U2OS cells expressing a Bmal1-luciferase reporter.[1][2] It was named for its profound period-lengthening effect, capable of extending the circadian period by over 10 hours.[4] This guide serves as a technical resource for researchers utilizing this compound to probe the mechanisms of the circadian clock.

Mechanism of Action

This compound exerts its period-lengthening effect by inhibiting multiple protein kinases that are key regulators of the core circadian clock. Through affinity chromatography coupled with mass spectrometry and subsequent validation with siRNA-mediated gene knockdown, the primary targets of this compound responsible for its effect on circadian period have been identified as Casein Kinase Iδ (CKIδ), Casein Kinase Iα (CKIα), and Extracellular signal-regulated kinase 2 (ERK2).[1][2][3]

The core of the mammalian circadian clock is a transcription-translation feedback loop involving the transcriptional activators CLOCK and BMAL1, and the repressors Period (PER) and Cryptochrome (CRY). The stability and nuclear translocation of the PER and CRY proteins are critical for determining the period of the clock. CKIδ and CKIα are known to phosphorylate PER proteins, marking them for degradation.[2][3] By inhibiting these kinases, this compound stabilizes PER proteins, leading to a delay in the negative feedback loop and a consequent lengthening of the circadian period.[1][2][3] Specifically, this compound has been shown to inhibit the degradation of PER1.[2][3] The simultaneous inhibition of CKIδ, CKIα, and ERK2 by this compound produces a much more dramatic period-lengthening effect than the individual knockdown of any of these kinases, highlighting the robustness of the kinase network in regulating the circadian clock.[2][3]

Signaling Pathway Diagram

Caption: this compound inhibits CKIα, CKIδ, and ERK2, stabilizing PER proteins and lengthening the circadian period.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound and its less potent precursor, compound 1.

Table 1: In Vitro Kinase Inhibition

| Compound | CKIδ IC50 (µM) | CKIα IC50 (µM) | ERK2 IC50 (µM) | CDK7 IC50 (µM) |

| This compound | 8.8 | 5.6 | 52 | 29 |

| Compound 1 | 21 | 23 | 160 | 29 |

| Data from Hirota et al., 2010.[1] |

Table 2: Cell-Based Circadian Period Lengthening in U2OS Cells

| Compound | Concentration for 5h Period Change (µM) | Concentration for 10h Period Change (µM) | Concentration for 15h Period Change (µM) |

| This compound | 1.5 | 5.7 | 13 |

| Compound 1 | 4.4 | 17 | 38 |

| Data from Hirota et al., 2010.[1] |

Table 3: Cell-Based PER1 Degradation Assay

| Compound | CKIδ EC50 (µM) | CKIα EC50 (µM) |

| This compound | 9.7 | 9.2 |

| Compound 1 | n.d. | n.d. |

| Data from Hirota et al., 2010.[1] | ||

| n.d., not determined |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

High-Throughput Screen for Circadian Modulators

This protocol outlines the workflow for identifying small molecules that modulate the circadian period using a cell-based luciferase reporter assay.

Caption: High-throughput screening workflow for the identification of circadian-modulating compounds.

Methodology:

-

Cell Culture: Culture human U2OS cells stably expressing a Bmal1-promoter-driven destabilized luciferase reporter (Bmal1-dLuc) in DMEM supplemented with 10% FBS and antibiotics.

-

Plating: Seed cells into 384-well plates at a density that allows for confluence at the time of recording.

-

Compound Addition: Use a robotic liquid handling system to add compounds from a chemical library to a final concentration of ~7 µM. Include DMSO as a vehicle control.

-

Synchronization: After compound addition, synchronize the cellular clocks by replacing the medium with DMEM containing 100 nM dexamethasone for 2 hours.

-

Luminescence Recording: After synchronization, replace the medium with a recording medium (DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin). Seal the plates and place them in a luminometer maintained at 37°C. Record luminescence at regular intervals (e.g., every 30 minutes) for at least 5 days.

-

Data Analysis: Detrend the raw luminescence data and analyze the circadian parameters (period, amplitude, phase) using appropriate software (e.g., LumiCycle Analysis, Actimetrics). Identify hits based on significant deviations from the DMSO control.

-

Hit Validation: Re-test primary hits in dose-response experiments to determine their potency and efficacy. Confirm the chemical structure and purity of the most potent hits.

Target Identification using Affinity Chromatography

This protocol describes the identification of this compound's protein targets from cell lysates.

Caption: Workflow for identifying the protein targets of this compound using affinity chromatography.

Methodology:

-

Probe Synthesis and Immobilization: Synthesize a this compound analog containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).[1]

-

Cell Lysate Preparation: Grow U2OS cells to confluence, harvest, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

-

Affinity Pulldown:

-

Incubate the cell lysate with the this compound-conjugated beads for several hours at 4°C with gentle rotation.

-

In a parallel control experiment, pre-incubate the lysate with an excess of free this compound (e.g., 100 µM) before adding the beads. This will serve as a competition control to identify specific binders.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the pulldown but absent or significantly reduced in the competition control.

-

Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

In Vivo Zebrafish Circadian Rhythm Assay

This protocol details the use of a transgenic zebrafish model to assess the in vivo efficacy of this compound.

Methodology:

-

Animal Model: Use transgenic zebrafish larvae harboring a per3-luciferase (per3-luc) reporter.[1]

-

Entrainment: Entrain the larvae to a 12-hour light:12-hour dark cycle for 3-4 days.[1]

-

Compound Treatment and Recording:

-

Following entrainment, place individual larvae into the wells of a 96-well plate containing embryo medium with varying concentrations of this compound and 0.1 mM luciferin.

-

Transfer the plate to a light-tight luminometer and monitor luminescence in constant darkness at a constant temperature.[1]

-

-

Data Analysis: Analyze the luminescence data to determine the period of the circadian rhythm for each larva. Plot the period length as a function of this compound concentration.[1]

Conclusion

This compound is a powerful and specific chemical probe for the study of circadian rhythms. Its ability to dramatically and reversibly lengthen the circadian period by targeting a network of key regulatory kinases provides a unique tool for researchers to investigate the molecular clockwork in a variety of biological systems. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of chronobiology and its implications for human health.

References

- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase activity assay [bio-protocol.org]

- 4. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]

Inhibitory Profile of Longdaysin on Casein Kinase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory profile of Longdaysin, a purine derivative, on casein kinase (CK1) isoforms and other related kinases. This compound has emerged as a significant chemical probe for studying cellular processes regulated by CK1, including circadian rhythms and Wnt/β-catenin signaling. This document details its kinase selectivity, provides experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Data Presentation: Kinase Inhibitory Profile of this compound

This compound exhibits inhibitory activity against several protein kinases, with a notable potency towards specific casein kinase 1 isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, providing a clear quantitative overview of its selectivity.

| Kinase Target | IC50 (µM) | Reference |

| Casein Kinase 1δ (CK1δ) | 8.8 | [1] |

| Casein Kinase 1α (CK1α) | 5.6 | [1] |

| Extracellular signal-regulated kinase 2 (ERK2) | 52 | [1] |

| Cyclin-dependent kinase 7 (CDK7) | 29 | [1] |

Core Signaling Pathways Modulated by this compound

This compound's inhibitory action on CK1 isoforms has been shown to significantly impact at least two major signaling pathways: the circadian clock and the Wnt/β-catenin pathway.

-

Circadian Rhythm: this compound was initially identified as a potent modulator of the cellular circadian clock, causing a dramatic lengthening of the circadian period.[1][2] This effect is primarily mediated through the inhibition of CK1α and CK1δ, which are responsible for the phosphorylation and subsequent degradation of the core clock protein PER1.[1][2] By inhibiting these kinases, this compound stabilizes PER1, leading to a longer circadian cycle.[1]

-

Wnt/β-catenin Signaling: this compound also acts as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer.[3][4] It suppresses this pathway by inhibiting CK1δ and CK1ε.[3][4] This inhibition leads to reduced phosphorylation of key pathway components like LRP6 and DVL2, resulting in decreased levels of active and total β-catenin.[3][4] Consequently, the transcription of Wnt target genes is downregulated.[3][4]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of this compound's inhibitory profile and the experimental workflows used to characterize it.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are protocols for key experiments cited in the characterization of this compound's inhibitory profile.

In Vitro Kinase Assay for IC50 Determination

This protocol is adapted from methodologies used to determine the inhibitory effect of this compound on casein kinase isoforms.[1]

1. Materials and Reagents:

-

Recombinant human CK1α, CK1δ, or other kinases of interest.

-

Peptide substrate (e.g., a synthetic peptide corresponding to a known phosphorylation site).

-

This compound stock solution (in DMSO).

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT, 0.1 mg/ml BSA).

-

ATP solution.

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well plates.

2. Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. Also, prepare a DMSO-only control.

-

In a 384-well plate, add the recombinant kinase and the peptide substrate to each well.

-

Add the diluted this compound or DMSO control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction and measure the remaining ATP (an indicator of kinase activity) by adding the kinase detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Wnt/β-catenin Pathway Components

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of key proteins in the Wnt/β-catenin pathway.[3][4]

1. Cell Culture and Treatment:

-

Culture breast cancer cells (e.g., MDA-MB-231, Hs578T) or HEK293T cells in appropriate media.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).

2. Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated LRP6, total LRP6, DVL2, active β-catenin, total β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation and expression levels.

SuperTOPFlash Reporter Assay for Wnt/β-catenin Signaling

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[3][4]

1. Plasmids and Transfection:

-

SuperTOPFlash reporter plasmid (contains TCF/LEF binding sites driving luciferase expression).

-

A control plasmid expressing Renilla luciferase (for normalization).

-

Expression plasmids for CK1δ and CK1ε (optional, for overexpression studies).

2. Procedure:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the SuperTOPFlash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with Wnt3a conditioned medium (to activate the pathway) in the presence of varying concentrations of this compound or DMSO.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

Analyze the data to determine the dose-dependent effect of this compound on Wnt/β-catenin signaling activity.

References

- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the off-target effects of Longdaysin

An In-depth Technical Guide to the Off-Target Effects of Longdaysin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a purine derivative initially identified through a high-throughput chemical screen for its potent ability to lengthen the circadian period in mammalian cells.[1][2][3] While its primary role as a modulator of the circadian clock is well-documented, its mechanism of action involves the inhibition of multiple protein kinases.[2][4] This polypharmacology is crucial to its strong biological effect but also necessitates a thorough understanding of its off-target interactions for its application as a chemical probe and for any potential therapeutic development.[3][5] This guide provides a comprehensive technical overview of the known off-target effects of this compound, detailing its kinase inhibitor profile, the signaling pathways it perturbs, and the experimental methodologies used to elucidate these effects.

Target Profile and Quantitative Analysis

This compound's significant period-lengthening effect is not attributable to the inhibition of a single kinase but rather to the simultaneous suppression of several key kinases involved in the circadian regulatory network.[2][6] Initial target deconvolution using affinity chromatography coupled with mass spectrometry identified Casein Kinase 1 delta (CK1δ), Casein Kinase 1 alpha (CK1α), and Extracellular signal-regulated kinase 2 (ERK2) as primary targets.[1][2] Further in vitro assays confirmed these interactions and identified additional off-targets, including Cyclin-dependent kinase 7 (CDK7).[1]

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various protein kinases as determined by in vitro kinase assays.

| Kinase Target | Gene Name | IC50 (µM) | Citation(s) |

| Casein Kinase 1 alpha (CK1α) | CSNK1A1 | 5.6 | [1] |

| Casein Kinase 1 delta (CK1δ) | CSNK1D | 8.8 | [1] |

| Cyclin-dependent kinase 7 (CDK7) | CDK7 | 29 | [1] |

| Extracellular signal-regulated kinase 2 (ERK2) | MAPK1 | 52 | [1] |

| p38 alpha (p38α) | MAPK14 | Much less effect | [1] |

Table 2: Cellular Activity of this compound

This table presents the effective concentrations of this compound required to produce specific effects in cell-based assays, providing context for its in vitro potency.

| Assay | Endpoint | Effective Concentration (µM) | Citation(s) |

| U2OS Cell-Based Circadian Assay | 5-hour period change | 1.5 | [1] |

| U2OS Cell-Based Circadian Assay | 10-hour period change | 5.7 | [1] |

| U2OS Cell-Based Circadian Assay | 15-hour period change | 13 | [1] |

| Cell-Based PER1 Degradation Assay | EC50 (CK1δ-dependent) | 9.7 | [1] |

| Cell-Based PER1 Degradation Assay | EC50 (CK1α-dependent) | 9.2 | [1] |

Affected Signaling Pathways

This compound's inhibition of multiple kinases leads to the perturbation of several critical cellular signaling pathways.

The Circadian Clock Pathway

The core mechanism of the mammalian circadian clock involves a transcription-translation feedback loop. The stability of the Period (PER) proteins is a critical determinant of the clock's pace.[6] CKIα and CKIδ phosphorylate the PER1 protein, marking it for degradation.[1][2][6] By inhibiting both CKIα and CKIδ, this compound prevents PER1 phosphorylation and subsequent degradation.[1][2] This stabilization of PER1 leads to a dramatic lengthening of the circadian period.[1] ERK2 has also been identified as a component of this regulatory network, and its inhibition by this compound contributes to the period-lengthening effect.[1][4] The simultaneous inhibition of these three kinases produces a much stronger effect than targeting any single kinase alone.[2]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, are key positive regulators of the pathway.[7][8] They phosphorylate the co-receptor LRP6 and the scaffold protein Dishevelled (DVL), which is essential for signal transduction and the subsequent accumulation of cytoplasmic β-catenin.[7] A study has shown that this compound acts as a potent inhibitor of Wnt/β-catenin signaling by targeting CK1δ and CK1ε.[7][8] This inhibition leads to decreased phosphorylation of LRP6 and DVL2, reduced levels of active β-catenin, and transcriptional downregulation of Wnt target genes such as Axin2 and Survivin.[7] This off-target effect confers antitumor activity on this compound in breast cancer models.[7][8]

Experimental Protocols

The identification and validation of this compound's off-targets rely on a combination of chemical proteomics, biochemical assays, and cell-based functional screens.

Protocol: Target Identification by Affinity Chromatography-Mass Spectrometry

This method is used to identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.

-

Probe Synthesis: Synthesize an analog of this compound containing a linker arm (e.g., an aminohexyl linker) suitable for immobilization. The linker position must be chosen carefully to preserve the compound's biological activity.[1]

-

Immobilization: Covalently attach the linker-modified this compound to a solid support, such as agarose beads, to create an affinity resin.[1]

-

Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., U2OS cells) under non-denaturing conditions.[1]

-

Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. In a parallel control experiment, co-incubate the lysate and beads with an excess of free, unmodified this compound to act as a soluble competitor.[1]

-

Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

-

Elution: Elute the proteins that specifically bound to the immobilized this compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands and digest them with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9]

-

Data Analysis: Identify proteins that were present in the main experiment but significantly reduced or absent in the competitor control experiment. These are considered high-confidence binding partners.[1][9]

Protocol: In Vitro Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Reagents: Prepare a reaction buffer containing ATP, a suitable kinase substrate (peptide or protein), and purified recombinant kinase enzyme.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction: In a microplate, combine the kinase, substrate, and this compound at various concentrations. Initiate the reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence system like ADP-Glo™).

-

Incubation: Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring incorporated radioactivity or by measuring the amount of ADP produced using a luciferase-based system.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.[1][10]

Protocol: Cell-Based PER1 Degradation Assay

This assay assesses how this compound affects the stability of the PER1 protein within a cellular context.

-

Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with expression plasmids for a PER1-Luciferase (LUC) fusion protein and the kinase of interest (e.g., CKIα or CKIδ).[1][4]

-

Compound Treatment: After transfection (e.g., 24-48 hours), treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

Inhibition of Protein Synthesis: Add cycloheximide to the culture medium to block all new protein synthesis. This allows for the specific measurement of the degradation rate of existing PER1-LUC protein.

-

Luminescence Monitoring: Immediately after adding cycloheximide, begin measuring luciferase activity at regular time intervals over several hours.

-

Data Analysis: For each this compound concentration, plot the luminescence signal over time. Calculate the half-life of the PER1-LUC protein. An increase in the PER1-LUC half-life indicates that this compound is inhibiting its degradation. Calculate the EC50 from the dose-response curve of half-life versus this compound concentration.[1]

Conclusion

This compound is a powerful chemical tool for modulating the circadian clock, with its potent effect stemming from a multi-target kinase inhibition profile.[5] Its primary targets include CKIα, CKIδ, and ERK2, which are integral to the regulation of PER protein stability.[1][2] However, its activity is not confined to the clock; this compound also inhibits CDK7 and, significantly, the Wnt/β-catenin signaling pathway by targeting CK1δ/ε.[1][7] This polypharmacology highlights the importance of comprehensive off-target profiling. For researchers using this compound, awareness of these additional effects, particularly on a fundamental pathway like Wnt, is critical for the accurate interpretation of experimental results. For drug developers, the multi-target profile of this compound presents both challenges for selectivity and opportunities for developing therapeutics that leverage the synergistic inhibition of multiple nodes within a disease-relevant network.

References

- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]

- 6. Pharmacological modulators of the circadian clock as potential therapeutic drugs: focus on genotoxic/anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Longdaysin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longdaysin is a purine derivative initially identified through high-throughput screening for its potent ability to modulate cellular circadian rhythms.[1][2] It functions as a multi-kinase inhibitor, primarily targeting Casein Kinase 1 (CK1) isoforms and Extracellular signal-regulated kinase 2 (ERK2).[1][3] Its unique mechanism of action has led to its use in two significant research areas: the study of circadian biology and the investigation of cancer signaling pathways. These notes provide detailed protocols for utilizing this compound in cell culture experiments related to these applications.

Application 1: Modulation of Cellular Circadian Rhythms

Background: The circadian clock is an endogenous, self-sustained oscillator that controls daily rhythms in physiology and behavior.[1] The core of this clock involves a transcription-translation feedback loop where the stability of key proteins, such as the Period (PER) proteins, is critical for maintaining the ~24-hour cycle.[4] Casein Kinase 1 (CK1), particularly isoforms delta (δ) and alpha (α), plays a crucial role by phosphorylating PER proteins, marking them for degradation.[1][5]

Mechanism of Action: this compound acts as a potent inhibitor of CK1δ and CK1α.[3] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of PER1.[1] This stabilization of PER1 leads to a dramatic and dose-dependent lengthening of the circadian period in a wide variety of mammalian cells and even in whole organisms like zebrafish.[3][6] A 10 µM treatment, for instance, can extend the circadian period in human U2OS cells by approximately 13 hours.[1][3]

Application 2: Inhibition of Wnt/β-catenin Signaling in Cancer

Background: The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. However, its aberrant activation is a hallmark of numerous cancers, including breast cancer.[3][6] In this pathway, CK1 isoforms (δ and ε) are involved in the phosphorylation cascade that ultimately leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for oncogenes.

Mechanism of Action: this compound has been identified as a novel inhibitor of the Wnt/β-catenin signaling pathway.[6] It targets CK1δ and CK1ε, inhibiting the phosphorylation of key pathway components like LRP6 and DVL2.[2][6] This action prevents the accumulation of active β-catenin, leading to the downregulation of Wnt target genes such as Axin2, DKK1, LEF1, and Survivin.[2] In breast cancer cell lines like Hs578T and MDA-MB-231, this inhibition results in reduced colony formation, migration, and invasion, demonstrating its anti-tumor potential.[2][6]

Data Presentation

Table 1: Kinase Inhibitory Activity of this compound Summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against key target kinases. Data derived from in vitro kinase assays.

| Kinase Target | IC₅₀ (µM) | Reference |

| CK1α | 5.6 | [3] |

| CK1δ | 8.8 | [3] |

| ERK2 | 52 | [3] |

| CDK7 | 29 | [3] |

Table 2: Effect of this compound on Circadian Period in U2OS Cells Shows the dose-dependent effect of this compound on the period length of the circadian clock in human U2OS bone osteosarcoma cells expressing a Bmal1-dLuc reporter.

| This compound Conc. (µM) | Approximate Period Lengthening (hours) | Reference |

| ~1 | +2 | [3] |

| ~3 | +7 | [3] |

| 10 | +13 | [3][7] |

| >20 | >15 | [3] |

Table 3: Summary of this compound's Effects on Breast Cancer Cell Phenotypes Details the functional outcomes of treating breast cancer cell lines with micromolar concentrations of this compound for various durations.

| Cell Line | Assay Type | Key Observation | Treatment Duration | Reference |

| Hs578T | Colony Formation | Dose-dependent inhibition of colony formation | 7 days | [8] |

| MDA-MB-231 | Colony Formation | Dose-dependent inhibition of colony formation | 7 days | [8] |

| Hs578T | Transwell Migration | Dose-dependent inhibition of cell migration | 6 hours | [8] |

| MDA-MB-231 | Transwell Migration | Dose-dependent inhibition of cell migration | 6 hours | [8] |

| Hs578T | Transwell Invasion | Dose-dependent inhibition of cell invasion | 24 hours | [8] |

| MDA-MB-231 | Transwell Invasion | Dose-dependent inhibition of cell invasion | 24 hours | [8] |

| MDA-MB-231 | Western Blot | Dose-dependent decrease in active β-catenin levels | 24 hours | [6] |

| Hs578T | Real-Time PCR | Dose-dependent decrease in Wnt target gene mRNA | 24 hours | [6] |

Mandatory Visualizations

Caption: this compound inhibits CK1, stabilizing PER proteins and lengthening the circadian period.

Caption: this compound inhibits CK1, blocking Wnt signaling and β-catenin accumulation.

Caption: General experimental workflow for cell culture studies using this compound.

Experimental Protocols

Protocol 1: General Preparation and Use of this compound

-

Reconstitution: this compound is a small molecule typically supplied as a powder. Reconstitute it in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Mix thoroughly by vortexing.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM).

-

Vehicle Control: Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used. For example, if the highest this compound concentration requires a 1:1000 dilution from the stock, the vehicle control should contain 0.1% DMSO.

Protocol 2: Circadian Period Analysis in U2OS Cells

This protocol is adapted for use with U2OS cells stably expressing a luciferase reporter driven by a clock gene promoter, such as Bmal1-dLuc.

-

Cell Seeding: Seed Bmal1-dLuc U2OS cells into 96-well or 384-well white, clear-bottom tissue culture plates at a density that will result in a confluent monolayer on the day of the experiment.[3]

-

Synchronization: Once cells are confluent, synchronize their circadian clocks. A common method is a 2-hour treatment with 100 nM dexamethasone in recording medium (e.g., DMEM without phenol red, supplemented with B27 and antibiotics).

-

Treatment: After synchronization, replace the medium with fresh recording medium containing the desired final concentrations of this compound or a DMSO vehicle control.

-

Luminescence Recording: Immediately transfer the plate to a luminometer equipped with a heated, light-tight chamber (37°C). Record luminescence from each well every 10-30 minutes for at least 3-5 days.

-

Data Analysis: Analyze the resulting luminescence data using software capable of circadian analysis (e.g., using a damped cosine wave fitting algorithm) to determine the period, phase, and amplitude of the rhythm for each treatment condition. Plot the change in period length against this compound concentration.

Protocol 3: Wnt/β-catenin Signaling Inhibition Assay

This protocol uses HEK293T cells to quantify the effect of this compound on Wnt pathway activity using a luciferase reporter.[6][9]

-

Cell Seeding: Seed HEK293T cells in 24-well or 48-well plates one day prior to transfection.

-

Transfection: Co-transfect cells with a Wnt/β-catenin responsive reporter plasmid (e.g., SuperTOPFlash) and a constitutively active reporter for normalization (e.g., a Renilla luciferase plasmid or a β-galactosidase plasmid). To activate the pathway, a Wnt ligand-expressing plasmid (e.g., Wnt1) or a downstream activator (e.g., CK1δ, DVL2) can also be co-transfected.[6] Use a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: Approximately 24 hours after transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 50 µM) or a DMSO vehicle control.[6]

-

Incubation: Incubate the cells for an additional 24 hours.[6]

-

Luciferase Assay: Lyse the cells and measure both Firefly (from SuperTOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity seen in the DMSO-treated control.

Protocol 4: Functional Assays in Breast Cancer Cells (Colony Formation)

This protocol describes a colony formation (clonogenic) assay to assess the effect of this compound on the long-term proliferative capacity of cancer cells.[8]

-

Cell Seeding: Seed a low number of MDA-MB-231 or Hs578T cells (e.g., 500-1000 cells per well) into 6-well plates. Allow cells to attach overnight.

-

Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or a DMSO vehicle control.

-

Incubation: Incubate the cells for 7-14 days, replacing the medium with fresh this compound-containing medium every 2-3 days. The incubation period should be long enough for visible colonies ( >50 cells) to form in the control wells.

-

Staining: After the incubation period, wash the cells with PBS. Fix the colonies with a solution like 100% methanol or 4% paraformaldehyde for 10-15 minutes.

-

Visualization: Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes. Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Photograph the plates. Count the number of colonies in each well. Colonies can also be dissolved in a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader to quantify the crystal violet stain. Normalize the results to the DMSO control.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]